4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile
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Description
4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound has been studied for its synthesis and structural characterization. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) investigated the synthesis and structural characterization of isostructural compounds related to 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile, elucidating their crystal structure and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
Compounds similar to this compound have been synthesized and their antimicrobial activities evaluated. Demirbaş et al. (2010) synthesized derivatives and assessed their antimicrobial activities against various bacterial strains (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Theoretical and Computational Analyses
Theoretical and computational analyses have been conducted on derivatives of 1,2,4-triazoles, including compounds structurally related to this compound. For example, Shukla et al. (2017) carried out crystal structure and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Exploration of Molecular Stabilities and Inhibitory Properties
Studies have been conducted to understand the molecular stabilities and inhibitory properties of compounds similar to this compound. Karayel (2021) examined the anti-cancer properties and molecular docking of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their mechanism of action and stability (Karayel, 2021).
Properties
IUPAC Name |
4-[3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-18-5-1-2-6-19(18)27-20(24-25-21(27)28)12-16-4-3-11-26(14-16)31(29,30)17-9-7-15(13-23)8-10-17/h1-2,5-10,16H,3-4,11-12,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMCCUHLYILKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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